molecular formula C11H15ClN4O6 B13814213 N-delta-2,4-Dnp-L-ornithine hydrochloride

N-delta-2,4-Dnp-L-ornithine hydrochloride

Cat. No.: B13814213
M. Wt: 334.71 g/mol
InChI Key: VJBDFLCZEZSODJ-QRPNPIFTSA-N
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Description

. This compound is primarily used in biochemical research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-delta-2,4-Dnp-L-ornithine hydrochloride typically involves the reaction of L-ornithine with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-delta-2,4-Dnp-L-ornithine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-delta-2,4-Dnp-L-ornithine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-delta-2,4-Dnp-L-ornithine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved in its action include inhibition of enzyme activity and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-delta-2,4-Dnp-L-lysine hydrochloride
  • N-delta-2,4-Dnp-L-arginine hydrochloride
  • N-delta-2,4-Dnp-L-histidine hydrochloride

Uniqueness

N-delta-2,4-Dnp-L-ornithine hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular research applications. For example, its ability to undergo specific chemical reactions and its interaction with certain enzymes and proteins set it apart from other dinitrophenyl derivatives .

Properties

Molecular Formula

C11H15ClN4O6

Molecular Weight

334.71 g/mol

IUPAC Name

(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H14N4O6.ClH/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21;/h3-4,6,8,13H,1-2,5,12H2,(H,16,17);1H/t8-;/m0./s1

InChI Key

VJBDFLCZEZSODJ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N.Cl

Origin of Product

United States

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